Researchers face irreproducible results when substituting PD-1/PD-L1 inhibitors without considering compound-specific pharmacology. BMS-1 is a validated PD-1/PD-L1 PPI inhibitor (IC50 6 nM, TR-FRET) with unique circadian immunology and cardiotoxicity modeling applications.
• Reliable TR-FRET/SPR positive control (95 mg/mL DMSO solubility)
• Pharmacophore for SAR programs (derivatives: IC50 1.21 nM, TGI 67.8%)
• Dosing time-dependent antitumor effects via diurnal TAM PD-1 expression
Supplied ≥98% HPLC, white solid, -20°C storage, ambient shipping.
Molecular FormulaC29H33NO5
Molecular Weight475.6 g/mol
Cat. No.B13399341
⚠ Attention: For research use only. Not for human or veterinary use.
BMS-1 (CAS 1675201-83-8), also referred to as PD-1/PD-L1 Inhibitor 1, is a small-molecule inhibitor of the protein-protein interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1 . It is a triaryl derivative developed by Bristol-Myers Squibb, characterized by its biphenyl-methoxybenzyl-piperidine carboxylic acid scaffold (C29H33NO5; MW 475.58) . In biochemical assays using time-resolved FRET (TR-FRET), BMS-1 inhibits the PD-1/PD-L1 interaction with an IC50 reported in the range of 6 to 100 nM . As a research tool compound, BMS-1 serves as a foundational molecule for structure-activity relationship (SAR) studies, prodrug development, and nanomedicine applications targeting the PD-1/PD-L1 axis in cancer immunotherapy [1].
[1] Zhang Y, et al. Improving tumor sensitivity by the introduction of an ester chain to triaryl derivatives targeting PD-1/PD-L1. Eur J Med Chem. 2024. View Source
BMS-1 Cannot Be Substituted
Generic substitution among small-molecule PD-1/PD-L1 inhibitors is scientifically unsound due to profound differences in biochemical potency, cellular efficacy, and target engagement. While many compounds (e.g., BMS-202, BMS-1166, CA-170) share the same nominal target (PD-1/PD-L1 interaction), their performance in cellular and in vivo models diverges sharply. For instance, a 2026 systematic evaluation using a Jurkat-PD-1 T-cell reporter system revealed that BMS-1, BMS-202, and CA-170 failed to reverse PD-1-mediated T-cell inhibition, whereas compounds like ARB-272572 and PD-1/PD-L1 Inhibitor 3 achieved full blockade [1]. This indicates that in vitro biochemical IC50 values alone are insufficient to predict functional cellular activity, and that structural variations among BMS-series compounds confer distinct pharmacological profiles . Furthermore, in vivo data demonstrates that BMS-1 exerts unique temporal and toxicity profiles—such as dosing time-dependent antitumor effects linked to diurnal PD-1 expression on tumor-associated macrophages (TAMs) [2]—which are not documented for its close analogs. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-based assumptions.
[1] Leitner J, Schindler H, Gumpelmair S, Hafner C, Steinberger P. Evaluation of small molecule PD-1/PD-L1 inhibitors in a T cell reporter system. Biochem Pharmacol. 2026;249:117871. View Source
[2] Tsuruta A, et al. Diurnal Expression of PD-1 on Tumor-Associated Macrophages Underlies the Dosing Time-Dependent Antitumor Effects of the PD-1/PD-L1 Inhibitor BMS-1 in B16/BL6 Melanoma-Bearing Mice. Mol Cancer Res. 2022;20(6):972-982. View Source
BMS-1 Comparative Evidence
Biochemical Potency vs. BMS-202
In a time-resolved FRET (TR-FRET) assay measuring the inhibition of the PD-1/PD-L1 protein-protein interaction, BMS-1 demonstrates an IC50 of 6 nM, which is 3-fold more potent than BMS-202 (IC50 = 18 nM) under comparable assay conditions . This difference in biochemical affinity establishes BMS-1 as a more potent binder at the molecular level.
This 3-fold potency advantage allows for lower working concentrations in in vitro studies, potentially reducing off-target effects and conserving compound supply.
In a 2026 comparative study using a Jurkat-PD-1 T-cell reporter system, BMS-1 was found to be ineffective at reducing PD-1-mediated reporter inhibition, failing to restore T-cell activation [1]. This is in stark contrast to PD-1/PD-L1 Inhibitor 3, which achieved complete reversal of PD-1 inhibitory effects in the same assay system [1]. This functional divergence underscores that biochemical binding does not translate to cellular activity for BMS-1.
Functional reversal of PD-1-mediated T-cell inhibition
Target Compound Data
Ineffective (failed to fully block PD-1 inhibition)
Comparator Or Baseline
PD-1/PD-L1 Inhibitor 3: Complete reversal of inhibition
Quantified Difference
Qualitative difference in efficacy (ineffective vs. complete reversal)
Conditions
Jurkat-PD-1 reporter cells co-cultured with PD-L1-expressing stimulator cells
Why This Matters
This evidence is critical for researchers selecting a positive control: BMS-1 should not be used as a functional PD-1 blocker in cellular assays, whereas PD-1/PD-L1 Inhibitor 3 or ARB-272572 are appropriate.
[1] Leitner J, Schindler H, Gumpelmair S, Hafner C, Steinberger P. Evaluation of small molecule PD-1/PD-L1 inhibitors in a T cell reporter system. Biochem Pharmacol. 2026;249:117871. View Source
Dosing Time-Dependent Antitumor Effect
In a B16/BL6 melanoma-bearing mouse model, BMS-1 exhibited significantly enhanced antitumor efficacy when administered at the circadian time corresponding to peak PD-1 expression on tumor-associated macrophages (TAMs) [1]. While quantitative tumor growth inhibition (TGI) data from this study is not directly compared to another small molecule, the study establishes that the efficacy of BMS-1 is conditional on dosing time—a parameter not yet established for BMS-202 or BMS-1166 in comparable published studies. This temporal dependency is a unique characteristic of BMS-1's pharmacology.
In Vivo EfficacyChronotherapyMelanomaTumor-Associated Macrophages
Evidence Dimension
In vivo antitumor efficacy
Target Compound Data
Enhanced efficacy with time-of-day dosing (qualitative enhancement)
Comparator Or Baseline
Vehicle control group; no head-to-head comparator for temporal effect
Quantified Difference
Qualitative enhancement of antitumor effect with optimal dosing time
Conditions
B16/BL6 melanoma-bearing mice; BMS-1 administered at different circadian times
Why This Matters
For in vivo pharmacology studies, researchers must consider circadian timing of BMS-1 administration to achieve optimal antitumor effects, a consideration not required for most comparator compounds.
In Vivo EfficacyChronotherapyMelanomaTumor-Associated Macrophages
[1] Tsuruta A, et al. Diurnal Expression of PD-1 on Tumor-Associated Macrophages Underlies the Dosing Time-Dependent Antitumor Effects of the PD-1/PD-L1 Inhibitor BMS-1 in B16/BL6 Melanoma-Bearing Mice. Mol Cancer Res. 2022;20(6):972-982. View Source
Cardiotoxicity Profile
In a 2025 study assessing immune checkpoint inhibitor-related cardiotoxicity, BMS-1 (10 mg/kg) significantly reduced tumor weight in melanoma-bearing mice but concurrently impaired cardiac function [1]. Echocardiography revealed compromised heart health, and biochemical markers including creatine kinase, aspartate transaminase, and lactate dehydrogenase were elevated, indicating myocardial injury [1]. This dual effect of tumor reduction coupled with cardiac impairment is a documented liability of BMS-1 that may not be equally pronounced for other BMS-series compounds (e.g., BMS-1001 is reported to have low cellular toxicity ).
CardiotoxicityImmune-Related Adverse EventsIn Vivo ToxicologyPD-1 Inhibitor
Evidence Dimension
In vivo cardiotoxicity vs. antitumor efficacy
Target Compound Data
Reduced tumor weight + impaired cardiac function (10 mg/kg)
Comparator Or Baseline
BMS-1001: Reported low cytotoxicity in cells (qualitative comparison)
Quantified Difference
BMS-1 exhibits measurable cardiac toxicity in vivo; BMS-1001 has low in vitro toxicity
Conditions
Melanoma-induced tumor-bearing mouse model; echocardiography and serum enzyme analysis
Why This Matters
Procurement for in vivo studies must account for BMS-1's cardiotoxicity liability, necessitating inclusion of cardiac monitoring endpoints that may not be required for less cardiotoxic alternatives.
CardiotoxicityImmune-Related Adverse EventsIn Vivo ToxicologyPD-1 Inhibitor
[1] Fu J, et al. PD-1/PD-L1 inhibitor treatment associated with cardiotoxicity regulated by macrophage polarization and SOCS3/JAK/STAT3 signaling pathway. Cent Eur J Immunol. 2025. View Source
Solubility Profile
BMS-1 exhibits high solubility in DMSO (95 mg/mL; 199.75 mM) and ethanol (95 mg/mL), but is reported as insoluble in water . This solubility profile contrasts with BMS-202, which has a reported solubility of approximately 10 mg/mL in DMSO . The high organic solubility of BMS-1 facilitates preparation of concentrated stock solutions for in vitro studies, but its aqueous insolubility necessitates careful formulation for in vivo administration.
The high DMSO solubility of BMS-1 simplifies preparation of high-concentration stock solutions for in vitro assays, reducing the need for sonication or warming steps that may degrade sensitive compounds.
BMS-1 has been utilized as the lead pharmacophore for the design of novel triaryl derivatives containing ester chains [1]. One such optimized derivative, compound 22, achieved an IC50 of 1.21 nM in an HTRF assay and a KD of 5.068 nM by SPR—representing an approximately 5-fold improvement in biochemical binding affinity compared to the parent BMS-1 (IC50 6 nM) [1]. Additionally, compound 22 demonstrated in vivo antitumor activity with a tumor growth inhibition (TGI) rate of 67.8% at 20 mg/kg (i.p.) in a 4T1 mouse model without obvious toxicity [1]. This positions BMS-1 not merely as a tool compound but as a validated starting point for medicinal chemistry optimization.
For medicinal chemistry and drug discovery groups, BMS-1 provides a validated scaffold for SAR exploration, enabling the rational design of derivatives with enhanced potency and in vivo efficacy.
[1] Zhang Y, et al. Improving tumor sensitivity by the introduction of an ester chain to triaryl derivatives targeting PD-1/PD-L1. Eur J Med Chem. 2024. View Source
BMS-1 Application Scenarios
Positive Control for PD-1/PD-L1 Binding
BMS-1 is an appropriate positive control for TR-FRET or surface plasmon resonance (SPR) assays designed to measure inhibition of the PD-1/PD-L1 protein-protein interaction. Its well-documented IC50 of 6 nM (TR-FRET) provides a reliable benchmark for assay validation and compound screening . Due to its high DMSO solubility (95 mg/mL), BMS-1 can be easily prepared as a concentrated stock solution for dose-response studies .
SAR and Lead Optimization Scaffold
BMS-1 serves as a validated pharmacophore for medicinal chemistry programs focused on developing next-generation PD-1/PD-L1 inhibitors. Its triaryl core structure has been successfully derivatized to yield compounds with significantly improved potency (e.g., IC50 = 1.21 nM) and in vivo efficacy (TGI = 67.8% at 20 mg/kg) [1]. Researchers can use BMS-1 as a reference compound for designing and benchmarking novel PD-L1 binders.
Circadian Pharmacology Studies
BMS-1 is uniquely suited for in vivo studies investigating the circadian regulation of immune checkpoint efficacy. Its demonstrated dosing time-dependent antitumor effect, linked to diurnal PD-1 expression on tumor-associated macrophages (TAMs), makes it an essential tool for chronotherapy research [2]. This application is not supported by evidence for closely related analogs such as BMS-202 or BMS-1166.
Cardiotoxicity Modeling
BMS-1 (10 mg/kg) has been validated as an inducer of cardiotoxicity in melanoma-bearing mouse models, characterized by elevated myocardial enzymes and impaired cardiac function as measured by echocardiography [3]. Researchers investigating the mechanisms of immune-related adverse events (irAEs) associated with PD-1/PD-L1 blockade can utilize BMS-1 to establish a reproducible cardiotoxicity model, enabling the study of protective interventions.
[1] Zhang Y, et al. Improving tumor sensitivity by the introduction of an ester chain to triaryl derivatives targeting PD-1/PD-L1. Eur J Med Chem. 2024. View Source
[2] Tsuruta A, et al. Diurnal Expression of PD-1 on Tumor-Associated Macrophages Underlies the Dosing Time-Dependent Antitumor Effects of the PD-1/PD-L1 Inhibitor BMS-1 in B16/BL6 Melanoma-Bearing Mice. Mol Cancer Res. 2022;20(6):972-982. View Source
[3] Fu J, et al. PD-1/PD-L1 inhibitor treatment associated with cardiotoxicity regulated by macrophage polarization and SOCS3/JAK/STAT3 signaling pathway. Cent Eur J Immunol. 2025. View Source
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